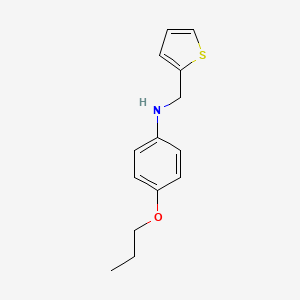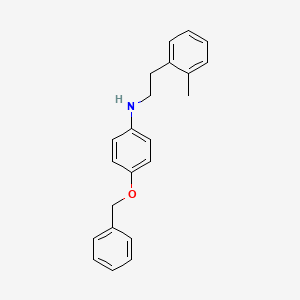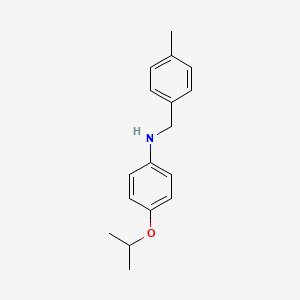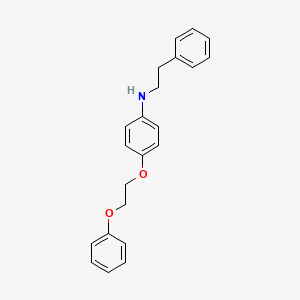![molecular formula C11H13N3O2 B1385631 4-[5-(2-フリル)-1,3,4-オキサジアゾール-2-イル]ピペリジン CAS No. 1082855-57-9](/img/structure/B1385631.png)
4-[5-(2-フリル)-1,3,4-オキサジアゾール-2-イル]ピペリジン
概要
説明
4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound that contains both a furan ring and an oxadiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of the piperidine ring further enhances its pharmacological properties, making it a valuable scaffold in drug design.
科学的研究の応用
4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
Target of Action
Compounds containing the 1,3,4-oxadiazole moiety, such as this one, have been found to exhibit a wide range of biological activities, including anticancer .
Mode of Action
It is known that oxadiazoles can interact with various biological targets due to their physiologically active heterocyclic nature .
Biochemical Pathways
Oxadiazoles have been found to impact a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds containing the 1,3,4-oxadiazole moiety have been found to exhibit anticancer activity, suggesting that they may have cytotoxic effects on cancer cells .
生化学分析
Biochemical Properties
4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine plays a crucial role in several biochemical reactions. It interacts with enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism . The compound’s interaction with aldose reductase is significant as it can inhibit the enzyme’s activity, potentially reducing the formation of sorbitol and mitigating complications related to diabetes. Additionally, 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine has been shown to interact with various proteins and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For instance, in cancer cell lines, the compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential. Furthermore, 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine affects gene expression by modulating transcription factors and epigenetic markers, leading to altered cellular metabolism and reduced cell viability .
Molecular Mechanism
At the molecular level, 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as aldose reductase, inhibiting their catalytic activity . This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, the compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress within cells . These molecular interactions contribute to its therapeutic potential in treating diseases like cancer and diabetes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function. In vitro studies have demonstrated that 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine maintains its biological activity over several days, making it suitable for extended experimental applications .
Dosage Effects in Animal Models
The effects of 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing blood glucose levels and inhibiting tumor growth . At higher doses, it can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with off-target proteins and the accumulation of toxic metabolites . Therefore, careful dosage optimization is essential for maximizing therapeutic benefits while minimizing toxicity.
Metabolic Pathways
4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases . The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine can affect metabolic flux by altering the activity of key enzymes in glucose and lipid metabolism .
Transport and Distribution
Within cells and tissues, 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution of 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine is crucial for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . Post-translational modifications, such as phosphorylation and acetylation, can influence its localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-furoic acid hydrazide with piperidine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted piperidine derivatives.
類似化合物との比較
Similar Compounds
- 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol
- {[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid
Uniqueness
4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine is unique due to the presence of both the piperidine and oxadiazole rings, which confer distinct pharmacological properties. The combination of these rings enhances its potential as a therapeutic agent compared to other similar compounds .
特性
IUPAC Name |
2-(furan-2-yl)-5-piperidin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-9(15-7-1)11-14-13-10(16-11)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLJCHGJHUGGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385548.png)
![N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine](/img/structure/B1385550.png)


![N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385553.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline](/img/structure/B1385554.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385555.png)



![N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385565.png)
![N-[2-(2-Methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385568.png)
![2-Isobutoxy-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385569.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline](/img/structure/B1385571.png)
